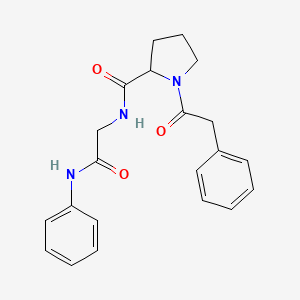
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as APICA, is a synthetic compound that belongs to the family of pyrrolidine derivatives. APICA has been found to have a wide range of biological activities and has been extensively studied for its potential use in scientific research.
Mécanisme D'action
The exact mechanism of action of N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is not fully understood. However, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter activity, this compound has been found to have a variety of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been found to have anti-inflammatory effects, which may help to reduce the risk of chronic diseases such as heart disease and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is that it has a well-defined chemical structure, which makes it easier to study its effects on biological systems. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One area of interest is the development of new drugs based on the structure of this compound, which may have improved therapeutic properties. Another area of interest is the study of the effects of this compound on different types of cells and tissues, which may help to identify new applications for this compound. Additionally, research on the toxicity and safety of this compound is needed to determine its potential use as a therapeutic agent.
Méthodes De Synthèse
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can be synthesized by reacting N-(2-bromoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide with aniline in the presence of a palladium catalyst. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain the final compound.
Applications De Recherche Scientifique
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to have a variety of applications in scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-19(23-17-10-5-2-6-11-17)15-22-21(27)18-12-7-13-24(18)20(26)14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,27)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZFXDQEYMFOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531802.png)

![N-[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531818.png)
![N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531829.png)
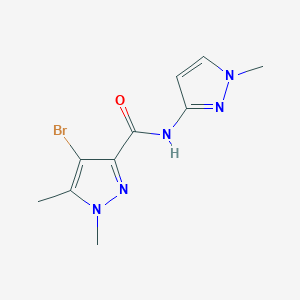
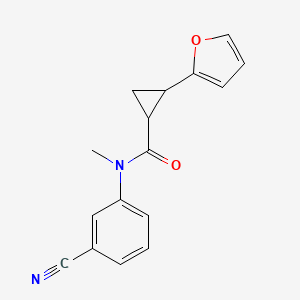

![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)
![N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)
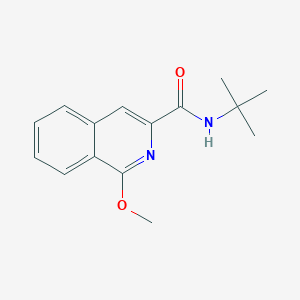
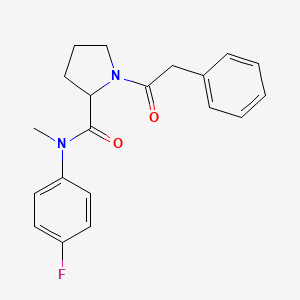
![1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7531896.png)
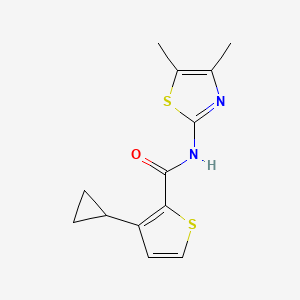
![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
